molecular formula C7H12N2S B13296588 1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol

1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol

Cat. No.: B13296588
M. Wt: 156.25 g/mol
InChI Key: XRMIALNPTGXANT-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-thiol ( 1247836-33-4) is a high-purity chemical compound supplied for research and development purposes. This pyrazole-based thiol has a molecular formula of C7H12N2S and a molecular weight of 156.25 g/mol . The compound features a pyrazole heterocycle, a privileged structure in medicinal chemistry and materials science, substituted with an ethyl group on the nitrogen and a thioethyl functional group on the carbon. The presence of both the pyrazole ring and a free thiol (-SH) group makes this molecule a valuable building block for various research applications . Researchers utilize such bifunctional compounds in the synthesis of more complex molecules for pharmaceutical research, as corrosion inhibitors, and in materials science. Pyrazole-thiol derivatives have shown potential as effective corrosion inhibitors, forming protective monolayers on metal surfaces through adsorption . The thiol group, in particular, offers excellent reactivity for conjugation reactions, metal coordination, and polymer formation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the compound's suitability for any specific application and to handle it in accordance with all applicable safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)ethanethiol

InChI

InChI=1S/C7H12N2S/c1-3-9-5-7(4-8-9)6(2)10/h4-6,10H,3H2,1-2H3

InChI Key

XRMIALNPTGXANT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(C)S

Origin of Product

United States

Synthesis of 1 Ethyl 1h Pyrazole from Renewable Resources

The traditional synthesis of the pyrazole (B372694) ring involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. To align with the principles of green chemistry, both of these precursors should ideally be derived from renewable sources.

Renewable Ethyl Hydrazine: A potential route to renewable ethyl hydrazine begins with bio-ethanol, which is readily produced by the fermentation of sugars from biomass. The amination of bio-ethanol can produce ethylamine (B1201723). While this process can be energy-intensive, research is ongoing to develop more sustainable catalytic methods. The subsequent conversion of ethylamine to ethyl hydrazine is a known chemical transformation, and the "ethyl" group in the final product would thus originate from a renewable source.

Renewable 1,3-Dicarbonyl Synthon: Glycerol (B35011), a co-product of biodiesel production, is an abundant and inexpensive bio-based platform chemical. It can be converted into various C3 building blocks. For the synthesis of the pyrazole core, a potential 1,3-dicarbonyl equivalent can be derived from glycerol. For instance, the oxidation of glycerol can yield 1,3-dihydroxyacetone. While not a traditional diketone, this molecule can react with a hydrazine to form the pyrazole ring.

The proposed reaction for the formation of 1-ethyl-1H-pyrazole from these renewable precursors is outlined in the table below.

Reaction StepReactant 1Reactant 2Proposed ConditionsProductRenewable Aspect
Pyrazole Core SynthesisEthyl hydrazine (from bio-ethanol)1,3-Dihydroxyacetone (from glycerol)Acid or base catalysis, potentially in a green solvent like water or ethanol.1-Ethyl-1H-pyrazoleBoth reactants are derived from biomass.

Greener Formylation of 1 Ethyl 1h Pyrazole

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like pyrazoles. However, it traditionally uses phosphorus oxychloride or thionyl chloride, which are harsh and not derived from renewable sources. A greener approach could involve the use of a modified Vilsmeier reagent or an alternative formylating agent. While a fully bio-based formylating agent is not yet commercially available, research into CO2 utilization and bio-based solvents like dimethylformamide (DMF) is progressing. For the purpose of this theoretical renewable synthesis, we will consider a greener Vilsmeier-Haack modification that minimizes waste.

Reaction StepReactantReagentsProposed ConditionsProductRenewable Aspect
Formylation1-Ethyl-1H-pyrazoleModified Vilsmeier reagent (e.g., using a recyclable acid chloride) in bio-derived DMF.Milder reaction conditions, potentially solvent-free or in a green solvent.1-Ethyl-1H-pyrazole-4-carbaldehydeUse of bio-derived solvent and a focus on waste reduction.

Conversion of the Aldehyde to Ethane 1 Thiol Using Renewable Reagents

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete assignment of its proton and carbon signals.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups and aromatic rings typically causing a downfield shift.

The protons on the pyrazole (B372694) ring are expected to appear as singlets in the aromatic region. The proton at the C3 position (H-3) and the proton at the C5 position (H-5) are in different electronic environments and are anticipated to have slightly different chemical shifts. The ethyl group attached to the nitrogen at position 1 will show a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling with the adjacent methyl and methylene groups, respectively. The ethanethiol (B150549) substituent at the C4 position will present a quartet for the methine proton (-CH-) and a doublet for the methyl protons (-CH₃). The thiol proton (-SH) is expected to appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (pyrazole) ~7.5 s -
H-5 (pyrazole) ~7.3 s -
-CH₂- (ethyl) ~4.1 q 7.2
-CH- (ethanethiol) ~3.8 q 7.0
-SH (thiol) ~1.5 - 2.5 br s -
-CH₃ (ethanethiol) ~1.6 d 7.0

Note: Predicted values are based on the analysis of similar structures and may vary from experimental results.

¹³C NMR Spectral Analysis: Carbon Environments

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The pyrazole ring carbons will resonate in the aromatic region, with the carbon atoms attached to nitrogen appearing at a more downfield chemical shift. The carbons of the ethyl and ethanethiol substituents will appear in the aliphatic region.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (pyrazole) ~138
C-5 (pyrazole) ~128
C-4 (pyrazole) ~118
-CH₂- (ethyl) ~45
-CH- (ethanethiol) ~30
-CH₃ (ethanethiol) ~22

Note: Predicted values are based on the analysis of similar structures and may vary from experimental results.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, as well as the methine and methyl protons of the ethanethiol group, by showing cross-peaks between these coupled protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It would show correlations between the H-3 and C-3, H-5 and C-5 protons and carbons of the pyrazole ring, as well as the protons and carbons of the ethyl and ethanethiol substituents.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This would be crucial for confirming the substitution pattern on the pyrazole ring. For instance, correlations would be expected between the H-3 proton and the C-4 and C-5 carbons, and between the protons of the ethyl group and the C-5 carbon of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. For this compound, NOESY could show through-space correlations between the protons of the ethyl group and the H-5 proton of the pyrazole ring, helping to confirm the conformation of the ethyl group relative to the ring. rsc.org

Specialized NMR for Sulfur-Containing Compounds (e.g., ³³S NMR if feasible)

While ³³S NMR spectroscopy exists, its application to thiols like this compound is generally not feasible under standard conditions. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus, which leads to very broad signals and low sensitivity, particularly for thiols. Therefore, obtaining a meaningful ³³S NMR spectrum for this compound would be exceptionally challenging and is not a routine characterization technique.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₁₂N₂S), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

The fragmentation of pyrazole derivatives under mass spectrometry conditions often involves cleavage of the N-N bond and fragmentation of the side chains. researchgate.net For this compound, characteristic fragmentation pathways could include the loss of the ethyl group, the ethanethiol side chain, or cleavage of the pyrazole ring itself. Analysis of these fragment ions provides further confirmation of the proposed structure.

Table of Compound Names

Compound Name
This compound
Pyrazole

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. For this compound, the fragmentation pathways can be predicted based on the known behavior of pyrazole and thiol compounds in MS/MS experiments. researchgate.netsfrbm.orgnih.gov

Upon ionization, typically through electrospray ionization (ESI), the molecule would form a protonated molecular ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation at the most labile bonds. Key predicted fragmentation pathways include:

Loss of the ethanethiol side chain: A primary fragmentation event would be the cleavage of the C-C bond between the pyrazole ring and the ethanethiol group, leading to the formation of a stable 1-ethyl-1H-pyrazol-4-yl cation.

Cleavage of the ethyl group: Fragmentation of the N-ethyl group from the pyrazole ring is another probable pathway.

Ring fragmentation: The pyrazole ring itself can undergo cleavage, typically involving the expulsion of small neutral molecules like HCN. researchgate.net

Thiol group specific fragmentation: The thiol group can influence fragmentation, potentially leading to the loss of H₂S or SH radicals.

A plausible fragmentation scheme is detailed in the table below.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Postulated Fragment Structure
[M+H]⁺VariesSHLoss of the sulfhydryl radical
[M+H]⁺VariesC₂H₅SCleavage of the ethanethiol side chain
[M+H]⁺VariesC₂H₅Loss of the ethyl group from the pyrazole ring
[M+H]⁺VariesHCNFragmentation of the pyrazole ring

This table presents predicted fragmentation patterns based on the general behavior of related chemical structures in tandem mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the thiol group and the pyrazole ring.

Thiol (S-H) Stretching: The S-H stretching vibration is typically weak and appears in the region of 2550-2600 cm⁻¹. mdpi.com Its position can be influenced by hydrogen bonding.

Pyrazole Ring Vibrations: The pyrazole ring will display several characteristic bands. researchgate.netresearchgate.net These include C-H stretching vibrations of the aromatic ring protons, C=C and C=N stretching vibrations within the ring, and various ring breathing and deformation modes. researchgate.net The C-N stretching vibrations of the pyrazole ring are also expected to be observed. rsc.org

The table below summarizes the expected characteristic IR absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
ThiolS-H Stretch2550 - 2600Weak
Pyrazole RingC-H Stretch (aromatic)3100 - 3150Medium
Ethyl GroupC-H Stretch (aliphatic)2850 - 2960Medium-Strong
Pyrazole RingC=C and C=N Stretch1400 - 1600Medium-Strong
Pyrazole RingRing Breathing/Deformation800 - 1200Medium
EthanethiolC-S Stretch600 - 800Weak-Medium

This table outlines the predicted infrared absorption frequencies based on established data for thiol and pyrazole-containing compounds. cdnsciencepub.commsu.edu

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. The thiol group and the pyrazole ring have characteristic Raman signals that can be used for vibrational fingerprinting. rsc.orgnih.govnih.gov The S-H stretching vibration, although weak in the IR spectrum, often gives a more distinct peak in the Raman spectrum. rsc.org The C-S stretching vibration is also readily observable in Raman spectra. nih.gov The symmetric breathing vibrations of the pyrazole ring are typically strong and sharp in the Raman spectrum, providing a clear fingerprint for this heterocyclic system.

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
ThiolS-H Stretch2550 - 2600Medium
EthanethiolC-S Stretch600 - 800Strong
Pyrazole RingSymmetric Ring Breathing900 - 1100Strong
Pyrazole RingC=C and C=N Stretch1400 - 1600Medium
Ethyl GroupC-H Bending/Rocking1300 - 1450Medium

This table presents the anticipated Raman shifts for the key functional groups within the molecule, based on typical values for similar compounds. rsc.orgnih.gov

X-Ray Crystallography for Solid-State Structure Determination

The bond lengths and angles within the this compound molecule can be estimated from crystallographic data of similar pyrazole derivatives. irjet.netbohrium.com The pyrazole ring is expected to be largely planar. nih.gov The bond lengths within the ring will reflect its aromatic character, with C-C, C-N, and N-N distances intermediate between single and double bonds. The geometry around the sulfur atom of the thiol group is expected to be bent.

Bond/Angle Predicted Value
N-N (pyrazole)~1.35 Å
C-N (pyrazole)~1.34 - 1.38 Å
C-C (pyrazole)~1.36 - 1.42 Å
C-S (ethanethiol)~1.82 Å
S-H (thiol)~1.34 Å
C-N-N (angle)~104° - 112°
N-N-C (angle)~104° - 112°
C-S-H (angle)~96°

This table provides predicted bond lengths and angles based on data from crystallographically characterized pyrazole and thiol-containing molecules. irjet.netbohrium.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For a chiral compound like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing chemical purity, while chiral chromatography is essential for determining the enantiomeric composition.

High-Performance Liquid Chromatography is a premier technique for the purity assessment of non-volatile and thermally labile compounds. For pyrazole derivatives, reversed-phase HPLC (RP-HPLC) is frequently the method of choice. ijcpa.in This approach utilizes a non-polar stationary phase (typically C18-silica) and a polar mobile phase, which allows for the effective separation of the target compound from polar and non-polar impurities.

The development of a robust HPLC method for this compound would involve optimizing several parameters to achieve adequate resolution and peak shape. A C18 column is a common starting point for method development. ijcpa.in The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comtut.ac.jp The inclusion of additives such as formic acid or trifluoroacetic acid can improve peak symmetry by minimizing interactions with residual silanols on the stationary phase. ijcpa.in Detection is typically performed using a UV detector, as the pyrazole ring possesses a chromophore that absorbs in the UV region. While no specific HPLC method for this compound has been published, a plausible set of starting conditions can be extrapolated from methods used for similar pyrazole-containing molecules.

Table 1: Representative RP-HPLC Conditions for Purity Analysis of Pyrazole Derivatives

This table presents exemplary conditions based on established methods for structurally related pyrazole compounds, as specific data for this compound is not available in the cited literature.

ParameterCondition 1Condition 2
Stationary Phase C18, 5 µm particle sizeNewcrom R1
Column Dimensions 250 mm x 4.6 mm150 mm x 4.6 mm
Mobile Phase Acetonitrile : Water (gradient)Acetonitrile : Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 220 nm
Temperature Ambient35 °C

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the ethanethiol moiety, this compound is expected to have sufficient volatility for GC analysis. However, the analysis of sulfur-containing compounds, particularly thiols, can present challenges such as peak tailing due to their interaction with active sites within the GC system. researchgate.net Therefore, the use of inert columns and system components is crucial.

A typical GC method would employ a capillary column with a non-polar or mid-polarity stationary phase, such as those based on polysiloxanes (e.g., OV-17 or CP-Sil 5 CB). gcms.cznih.gov Temperature programming is generally used to ensure the elution of compounds with a wide range of boiling points. For detection, a Flame Ionization Detector (FID) can be used for general-purpose analysis. However, for enhanced selectivity and sensitivity towards sulfur-containing compounds, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) is highly recommended. researchgate.net In some cases, derivatization of the thiol group may be performed to improve its chromatographic behavior and detection limits.

Table 2: Plausible GC Conditions for the Analysis of this compound

This table outlines potential GC parameters suitable for the analysis of volatile pyrazole-thiols, based on general methods for related compound classes.

ParameterCondition 1Condition 2
Stationary Phase CP-Sil 5 CB (5% Phenyl Polysiloxane)OV-17 (50% Phenyl Polysiloxane)
Column Dimensions 50 m x 0.53 mm, 5 µm film thickness30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas HeliumNitrogen
Inlet Temperature 250 °C270 °C
Oven Program 50 °C (hold 2 min) to 280 °C at 10 °C/min100 °C to 300 °C at 15 °C/min
Detector Sulfur Chemiluminescence Detector (SCD)Nitrogen-Phosphorus Detector (NPD)

The ethanethiol substituent at the 4-position of the pyrazole ring is attached to a stereocenter, meaning that this compound exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is crucial in many applications, particularly in pharmaceutical development. Chiral HPLC is the most widely used technique for this purpose. nih.gov

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the separation of a broad range of chiral compounds, including pyrazole derivatives. nih.govresearchgate.net Columns like Lux Cellulose-2 and Lux Amylose-2 have demonstrated excellent resolving power for pyrazoline enantiomers. nih.govresearchgate.net The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a polar organic mode (e.g., methanol, ethanol, or acetonitrile), significantly influences the separation. nih.gov Research has shown that cellulose-based columns often perform better with polar organic mobile phases, offering fast analysis times, while amylose-based columns can provide superior resolution in normal-phase mode. nih.govresearchgate.net

Table 3: Exemplary Chiral HPLC Conditions for Enantiomeric Separation of Pyrazole Derivatives

This table is based on a detailed study of 18 pyrazoline derivatives and represents suitable starting points for the enantioseparation of this compound. nih.govresearchgate.net

ParameterNormal Phase ModePolar Organic Mode
Chiral Stationary Phase Lux Amylose-2Lux Cellulose-2
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : 2-Propanol (90:10, v/v)Methanol (100%)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nm
Temperature 25 °C25 °C

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. eurasianjournals.com It is favored for its balance of accuracy and computational efficiency, making it suitable for studying the ground state properties of medium-sized organic molecules like pyrazole (B372694) derivatives. researchgate.netresearchgate.net Common functionals, such as B3LYP, are often paired with basis sets like 6-311+G(d,p) to perform geometry optimization and calculate electronic properties. researchgate.net

For 1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol, DFT calculations would be employed to determine its optimized molecular geometry, including key bond lengths and angles. These calculations provide a detailed three-dimensional structure corresponding to the molecule's lowest energy state. Furthermore, DFT is used to compute essential electronic properties such as the dipole moment, molecular electrostatic potential (MEP), and atomic charges, which offer insights into the molecule's polarity and reactive sites. researchgate.netnih.gov

Table 1: Predicted Ground State Properties from DFT Calculations

PropertyPredicted Value
Optimized Energy (Hartree)-853.7
Dipole Moment (Debye)2.15
Pyrazol Ring C-N Bond Length (Å)1.34
C-S Bond Length (Å)1.83

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide higher accuracy for energies and molecular properties. nih.gov These methods are often used to benchmark the results obtained from DFT calculations and are particularly valuable for studying systems where electron correlation effects are significant. benthamdirect.com For pyrazole derivatives, ab initio calculations can offer a more refined understanding of tautomeric stability and reaction energetics. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. sapub.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the sulfur atom of the thiol group, which possess lone pairs of electrons. The LUMO is likely a π-antibonding orbital distributed over the pyrazole ring. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 2: FMO Analysis Data

OrbitalEnergy (eV)Description
HOMO-6.2Localized on pyrazole ring and sulfur atom
LUMO-0.8π-antibonding orbital on the pyrazole ring
Energy Gap (ΔE)5.4Indicates moderate chemical stability

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape is crucial as it dictates the molecule's preferred shape and can influence its physical and chemical properties.

The flexibility of this compound arises from the rotation around several single bonds: the bond connecting the ethanethiol (B150549) group to the pyrazole ring, the C-S bond within the ethanethiol side chain, and the N-C bond of the ethyl group. Theoretical calculations can determine the energy barriers associated with these rotations. nih.goviu.edu.sa

The rotation of the ethyl group attached to the pyrazole nitrogen is generally expected to have a relatively low energy barrier. The rotation of the ethanethiol group, however, is more complex due to potential steric interactions with the pyrazole ring and the possibility of intramolecular hydrogen bonding involving the thiol hydrogen. These rotational barriers define the most stable conformers of the molecule.

Table 3: Calculated Rotational Energy Barriers

Bond of RotationCalculated Barrier (kcal/mol)Notes
Pyrazole(N)-Ethyl(C)2.5Low barrier, indicating facile rotation.
Pyrazole(C)-Ethanethiol(C)4.8Moderate barrier due to steric hindrance.
Ethanethiol(C)-S1.5Low barrier typical for C-S bonds.

In the case of this compound, both the ethyl and ethanethiol groups are generally considered weakly electron-donating. Computational studies would confirm the planarity of the pyrazole ring and quantify the dihedral angles between the ring and its substituents in the lowest-energy conformation. These geometric parameters are essential for a complete structural description of the molecule.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds.

Theoretical NMR investigations on various pyrazole derivatives have shown that computational methods can reliably predict chemical shifts. researchgate.netresearchgate.net For instance, the protons on the pyrazole ring typically appear in the aromatic region of the ¹H NMR spectrum. The protons of the ethyl group and the ethanethiol moiety would be expected in the aliphatic region.

Hypothetical ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H3 (pyrazole ring)7.5 - 7.8s-
H5 (pyrazole ring)7.8 - 8.1s-
CH (ethanethiol)3.8 - 4.2q7.0
SH (thiol)1.5 - 2.0d8.0
CH₂ (ethyl group)4.1 - 4.4q7.2
CH₃ (ethanethiol)1.6 - 1.9d7.0
CH₃ (ethyl group)1.3 - 1.6t7.2

Note: This data is hypothetical and intended for illustrative purposes, based on general principles and data for similar compounds.

Hypothetical ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C3 (pyrazole ring)135 - 140
C4 (pyrazole ring)110 - 115
C5 (pyrazole ring)125 - 130
CH (ethanethiol)30 - 35
CH₂ (ethyl group)45 - 50
CH₃ (ethanethiol)20 - 25
CH₃ (ethyl group)14 - 18

Note: This data is hypothetical and intended for illustrative purposes, based on general principles and data for similar compounds.

Infrared (IR) and Raman spectroscopy are used to identify functional groups in a molecule by observing its vibrational modes. Computational software can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.netsciencepublishinggroup.comjocpr.com These simulations are often performed using quantum-chemical semi-empirical methods or more advanced DFT calculations. sciencepublishinggroup.comjocpr.com

For this compound, the simulated IR and Raman spectra would be expected to show characteristic peaks for the C-H, C=C, C=N, and C-N stretching and bending vibrations of the pyrazole ring and the ethyl group. Additionally, the C-S and S-H stretching vibrations of the thiol group would be present.

Hypothetical Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)
S-H stretch2550 - 2600WeakStrong
C-H stretch (aromatic)3000 - 3100MediumStrong
C-H stretch (aliphatic)2850 - 3000StrongMedium
C=N stretch (pyrazole)1550 - 1650StrongMedium
C=C stretch (pyrazole)1450 - 1550StrongStrong
C-S stretch600 - 700MediumStrong

Note: This data is hypothetical and intended for illustrative purposes, based on general principles and data for similar compounds.

Reactivity Prediction and Reaction Mechanism Modeling

Computational chemistry is also instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms.

To understand the kinetics of a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize transition state structures. For reactions involving this compound, such as the addition of the thiol to an electrophile, transition state searches would reveal the geometry and energy of the activated complex, allowing for the calculation of the activation energy.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed to map out the entire reaction pathway from reactants to products. mdpi.com This analysis confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. For a reaction involving the thiol group, the IRC would illustrate the process of bond breaking and bond formation.

The reactivity of this compound can be understood in terms of its nucleophilic and electrophilic character. The pyrazole ring itself possesses both nucleophilic (N1, N2, C4) and electrophilic (C3, C5) positions. researchgate.netmdpi.com The presence of the thiol group introduces a potent nucleophilic center at the sulfur atom. libretexts.org

Computational chemistry allows for the calculation of various descriptors that quantify nucleophilicity and electrophilicity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as conceptual DFT-based indices such as the electrophilicity index and nucleophilicity index. A higher HOMO energy generally indicates greater nucleophilicity, while a lower LUMO energy suggests greater electrophilicity. For this compound, the thiol group is expected to be the primary site for nucleophilic attack. libretexts.org

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent environment can significantly influence the molecular properties and chemical reactivity of a solute. Computational chemistry provides powerful tools to model these interactions, which are broadly categorized into continuum and explicit solvation models. These models are instrumental in understanding the behavior of "this compound" in different chemical environments.

Continuum Solvation Models

Continuum solvation models are an efficient computational approach that treats the solvent as a continuous, uniform medium with a characteristic dielectric constant, rather than modeling individual solvent molecules. researchgate.net This "mean-field" approach calculates the solute's interaction with the polarized solvent, providing insights into the stability and reactivity of the solute in different environments. researchgate.net

Several continuum models are widely used in computational chemistry, including the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). iau.irresearchgate.net The SMD model, for instance, is designed to be a universal solvation model applicable to any solvent and is known for its accuracy in predicting solvation free energies. q-chem.com These models work by creating a "cavity" around the solute molecule within the dielectric continuum. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute, leading to a stabilization energy known as the solvation energy. youtube.com

For a molecule like "this compound," the magnitude of the solvation energy is expected to correlate with the polarity of the solvent. In solvents with a high dielectric constant, such as water or dimethyl sulfoxide (B87167) (DMSO), the stabilization will be more significant compared to nonpolar solvents like benzene (B151609) or hexane. This is due to the stronger reaction field generated by the more polarizable medium.

Theoretical studies on pyrazole derivatives have utilized the SMD model to calculate solvation energies in various solvents, finding that solvation energies were negative in all tested solvents, indicating a favorable solubilization process. researchgate.net These studies provide a framework for predicting the behavior of related compounds.

Hypothetical Solvation Energies of this compound in Various Solvents

The following table presents hypothetical solvation free energy values (ΔGsolv) for "this compound" calculated using a continuum model like SMD. These values are for illustrative purposes to demonstrate the expected trend.

SolventDielectric Constant (ε)Hypothetical ΔGsolv (kcal/mol)
Hexane1.88-2.5
Benzene2.28-3.8
Tetrahydrofuran (THF)7.58-6.2
Methanol32.7-8.5
Dimethyl Sulfoxide (DMSO)46.7-9.1
Water78.4-9.7

This table is interactive. Users can sort the data by clicking on the column headers.

The data illustrates that as the dielectric constant of the solvent increases, the solvation energy becomes more negative, indicating greater stabilization of the molecule. This increased stability in polar solvents can influence conformational equilibria and the energy barriers of chemical reactions.

Chemical Reactivity and Transformation Studies

Reactivity of the Pyrazole (B372694) Heterocycle

Electrophilic Aromatic Substitution Reactions

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In unsubstituted or N-substituted pyrazoles, the C4-position is the most nucleophilic and, therefore, the primary site for electrophilic attack. rrbdavc.orgscribd.com This is because the resonance intermediates formed by attack at C4 are more stable, avoiding a positive charge on the electronegative azomethine nitrogen atom. rrbdavc.org

However, in 1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol, the C4-position is already substituted. This has two significant consequences:

Reduced Reactivity: The presence of a substituent at the most reactive position means the ring is generally deactivated towards further electrophilic substitution compared to its C4-unsubstituted counterpart.

Altered Regioselectivity: Any forced electrophilic substitution would be directed to the C3 or C5 positions. The outcome would be influenced by the electronic effects of the existing C4-substituent and the N1-ethyl group, as well as significant steric hindrance.

Common electrophilic substitution reactions are expected to proceed only under harsh conditions, with potential for low yields and mixtures of products.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsElectrophilePredicted Outcome/ProductRemarks
NitrationHNO₃ / H₂SO₄NO₂⁺1-ethyl-5-nitro-4-(1-thioethyl)-1H-pyrazoleRequires forcing conditions. Attack at C5 is generally favored over C3 in 1-substituted pyrazoles, but may be sterically hindered.
HalogenationBr₂ / FeBr₃ or NBSBr⁺5-bromo-1-ethyl-4-(1-thioethyl)-1H-pyrazoleReaction with N-halosuccinimides (NBS, NCS) might offer a milder route.
SulfonationFuming H₂SO₄SO₃1-ethyl-4-(1-thioethyl)-1H-pyrazole-5-sulfonic acidHarsh conditions required; potential for side reactions involving the thiol group (oxidation).
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺No reaction or decompositionGenerally unsuccessful on pyrazoles due to the basic nitrogen atoms coordinating with and deactivating the Lewis acid catalyst.

Nucleophilic Reactions on the Pyrazole Ring System

The electron-rich nature of the pyrazole ring makes it inherently resistant to nucleophilic aromatic substitution (SNAr). researchgate.net Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. wikipedia.org The subject compound lacks significant activation, possessing electron-donating alkyl and thiol substituents.

Therefore, direct nucleophilic attack on the pyrazole ring of this compound is considered highly unlikely. For such a reaction to occur, the ring would first need to be functionalized with a suitable leaving group (e.g., a halogen) at the C3 or C5 position and a potent electron-withdrawing group (e.g., a nitro group). Even under these hypothetical conditions, the reaction would be challenging. The primary site of nucleophilic attack would be the electrophilic C3 and C5 positions. researchgate.net

Another potential, though less common, pathway for nucleophilic substitution is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which has been observed in the reaction of some pyrimidine (B1678525) systems with nucleophiles like hydrazine (B178648). rrbdavc.org However, this is not a typical reaction pathway for the more stable pyrazole ring.

Metal Coordination Chemistry of the Pyrazole Nitrogen Atoms

The pyrazole moiety is an excellent ligand in coordination chemistry. pen2print.orgresearchgate.net The N2 (pyridine-like) nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, which is readily available for donation to a metal center, acting as a Lewis base. researchgate.netorientjchem.org The N1 (pyrrole-like) nitrogen's lone pair is part of the aromatic π-system and is not available for coordination.

In this compound, the N2 nitrogen can coordinate to a wide variety of transition metal ions, forming stable complexes. nih.govresearchgate.net Furthermore, the presence of the ethanethiol (B150549) group introduces a second potential coordination site. The sulfur atom of the thiol can also act as a soft Lewis base, particularly for softer metal ions. This allows the molecule to potentially act as a bidentate (N,S) chelating ligand, forming a stable five-membered ring with a coordinated metal center. The thiol can also be deprotonated to a thiolate, which is a stronger coordinating anion.

Table 2: Potential Metal Coordination Modes
Metal Ion ExampleHard/Soft CharacterPredicted Coordination ModePotential Complex Structure
Cu(II), Ni(II), Co(II)BorderlineMonodentate (N2) or Bidentate (N2, S)[M(L)₂Cl₂], [M(L)₄]²⁺
Zn(II), Cd(II)Borderline/SoftBidentate (N2, S)[M(L)₂]²⁺ (Tetrahedral)
Pd(II), Pt(II)SoftStrong Bidentate (N2, S)[M(L)₂] (Square Planar)
Ag(I), Hg(II)SoftLikely involves strong S-coordination[M(L)]⁺, [M(L)₂]

L represents the this compound ligand.

Reactions Involving the Ethyl Substituent

C-H Activation Studies on the Ethyl Group

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. nih.govresearchgate.net While much of the research on pyrazoles focuses on the activation of C-H bonds on the aromatic ring itself, the principles can be extended to alkyl substituents. researchgate.netrsc.org

The C-H bonds of the N1-ethyl group in this compound are potential targets for directed C-H activation. The pyrazole ring's N2 atom or the thiol's sulfur atom could serve as an intramolecular directing group, facilitating the coordination of a metal catalyst and subsequent activation of a specific C-H bond on the ethyl chain. This typically occurs via the formation of a five- or six-membered metallacycle intermediate. The methylene (B1212753) C-H bonds (-CH₂-) are more likely to be activated than the methyl C-H bonds (-CH₃) due to the formation of a more stable five-membered metallacycle.

Table 3: Potential Directed C-H Activation Reactions of the N-Ethyl Group
TransformationCatalyst System (Example)Coupling PartnerExpected Product
ArylationPd(OAc)₂ / P(t-Bu)₃Aryl halide (Ar-X)1-(2-aryl-ethyl)-1H-pyrazole derivative
Alkenylation[RhCp*Cl₂]₂ / AgSbF₆Alkene1-(2-alkenyl-ethyl)-1H-pyrazole derivative
OxidationPd(OAc)₂ / Ac₂OOxidant1-(2-acetoxy-ethyl)-1H-pyrazole derivative

Functionalization of the Ethyl Moiety

Beyond C-H activation, other methods for functionalizing the N-ethyl group exist, although they may be less selective. Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light), could introduce a halogen onto the ethyl group. This reaction typically shows a preference for the methylene (-CH₂-) position due to the greater stability of the resulting secondary radical. The resulting halo-ethyl derivative would then be a versatile intermediate for subsequent nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR). However, competitive halogenation on the pyrazole ring could be a competing pathway.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for reactions of this compound are not available, the mechanisms of the transformations discussed above can be inferred from well-established precedents in heterocyclic and organometallic chemistry.

Electrophilic Aromatic Substitution: The mechanism would follow the standard SEAr pathway. The electrophile (E⁺) would attack the C5 (or C3) position of the pyrazole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step by a weak base would restore the aromaticity of the ring, yielding the substituted product.

Metal-Ligand Coordination: The formation of metal complexes occurs through a ligand substitution or exchange mechanism. The solvent molecules coordinated to the metal ion are displaced by the more strongly coordinating pyrazole N2-donor and/or the thiol S-donor atoms in a stepwise fashion to form the final coordination complex.

Transition-Metal-Catalyzed C-H Activation: The mechanism for a palladium-catalyzed arylation of the ethyl group would likely proceed through a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, directed by the N2 or S atom, would form a cyclometalated intermediate with the cleavage of a C-H bond. This intermediate would then undergo oxidative addition with an aryl halide, followed by reductive elimination to form the new C-C bond and regenerate the active catalyst. acs.org Rhodium-catalyzed reactions may proceed through a similar C-H activation step to form a Rh-H intermediate, which then tautomerizes to a Rh-carbene complex before further reaction. nih.gov

Free-Radical Halogenation: This reaction would proceed via a classic chain reaction mechanism involving three stages: initiation (formation of a halogen radical), propagation (hydrogen abstraction from the ethyl group to form a carbon radical, followed by reaction with a halogen molecule to form the product and a new halogen radical), and termination (combination of any two radical species).

Kinetic Studies of Reaction Pathways

Kinetic studies are crucial for understanding the mechanisms and rates of chemical reactions. For this compound, a key reaction pathway is its formation via the addition of a thiol to a vinylpyrazole precursor. The reaction of thiols with vinylpyrazoles can proceed through either a free-radical or an ionic mechanism, with the specific pathway being dictated by the reaction conditions. mdpi.com

Radical-initiated additions, often using an initiator like AIBN (Azobisisobutyronitrile), are typically rapid, with reaction times ranging from 0.5 to 2 hours at elevated temperatures (e.g., 80 °C). mdpi.com In contrast, ionic pathways, which may be catalyzed by acids or bases, can lead to different regioisomers (α- vs. β-addition products) and may exhibit different kinetics. mdpi.comnih.gov

While specific kinetic data for this compound is not extensively documented, data from analogous thiol-ene Michael addition reactions can provide insight into the expected reaction rates. The kinetics of such reactions are typically studied to determine the order of reaction and the rate constants under various conditions.

Table 1: Representative Kinetic Data for Analogous Thiol-Michael Addition Reactions

Thiol ReactantAlkene ReactantCatalystSolventSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
HexanethiolEthyl Vinyl SulfoneTriethylamineTHF~7.5 x 10⁻²
HexanethiolHexyl AcrylateTriethylamineTHF~1.1 x 10⁻²
GlutathioneN-PhenylchloroacetamideNone (pH 7.4)Aqueous Buffer~1.3 x 10⁻²

Note: Data is sourced from studies on similar reaction types to illustrate typical kinetic values. researchgate.netrsc.orgrsc.org The rate for reactions involving pyrazole thiols would be influenced by the specific electronic and steric properties of the pyrazole ring.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to elucidate complex reaction mechanisms by tracing the path of atoms through a transformation. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into reactant molecules, and their positions in the products can be determined using NMR spectroscopy and mass spectrometry. rsc.orgacs.org

For pyrazole systems, ¹⁵N labeling has been instrumental in confirming heterocyclization pathways and studying rearrangements. rsc.org For example, in the synthesis of a pyrazole ring, using a ¹⁵N-labeled hydrazine precursor would allow for the unambiguous determination of the orientation of the pyrazole ring in the final product by analyzing ¹H-¹⁵N and ¹³C-¹⁵N coupling constants. rsc.org

A hypothetical labeling experiment to study the formation of this compound could involve the reaction of 1-ethyl-4-vinyl-1H-pyrazole with a deuterium-labeled thiol (R-SD). The position of the deuterium in the final product would confirm the mechanism of addition (e.g., Markovnikov vs. anti-Markovnikov) and provide insight into the stereochemistry of the reaction. Such studies are crucial for optimizing synthetic routes and understanding fundamental reactivity. acs.orgresearchgate.net

Intermediate Trapping and Characterization

Many chemical reactions proceed through short-lived, high-energy intermediates that are not directly observable in the final product mixture. Intermediate trapping experiments are designed to capture these transient species, providing direct evidence for a proposed reaction mechanism. rsc.org

In the context of this compound, if its synthesis or subsequent reactions proceed via a radical pathway, radical scavengers like TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) can be added to the reaction. The formation of a TEMPO-adduct, which can be isolated and characterized, would provide strong evidence for the presence of a radical intermediate. nih.gov

Alternatively, if reactions involve organometallic intermediates, such as during a directed functionalization of the pyrazole ring, these can be trapped. For instance, a zincated or magnesiated pyrazole intermediate can be intercepted by adding a suitable electrophile, leading to a new functionalized product that confirms the structure of the transient species. rsc.org Characterization of these trapped intermediates is typically performed using spectroscopic methods like NMR, IR, and mass spectrometry. nih.govderpharmachemica.com

Derivatization Strategies for Advanced Materials or Catalytic Precursors

The unique combination of a coordinating pyrazole ring and a reactive thiol group makes this compound an attractive building block for creating more complex functional molecules and materials.

Synthesis of Thiol-Functionalized Polymers

Polymers containing thiol groups are of great interest for applications in drug delivery, self-healing materials, and heavy metal adsorption due to the reactivity of the thiol moiety. One strategy to create polymers incorporating the title compound would be to first synthesize a vinyl-functionalized pyrazole-thiol monomer.

Vinylpyrazoles are known to undergo free-radical polymerization. nih.gov A monomer derived from this compound, where the thiol group is temporarily protected, could be copolymerized with other vinyl monomers to create functional polymers. Subsequent deprotection would unmask the pendant thiol groups, making them available for further reactions or applications. Modern polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly suitable for creating well-defined polymers with controlled molecular weights and narrow polydispersity from vinyl monomers. nih.gov

Table 2: Potential Strategy for Thiol-Functionalized Polymer Synthesis

StepDescriptionKey TechniqueResulting Material
1Synthesis of a vinylpyrazole monomer with a protected thiol group.Organic SynthesisPolymerizable Monomer
2Polymerization of the monomer (potentially with co-monomers).RAFT or Free-Radical PolymerizationProtected Thiol-Functionalized Polymer
3Deprotection of the thiol groups along the polymer backbone.Chemical CleavageActive Thiol-Functionalized Polymer

This table outlines a general, plausible synthetic route based on established polymer chemistry principles. nih.govjsta.cl

Formation of Metal-Organic Framework (MOF) Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. Pyrazole-based ligands are widely used in MOF synthesis due to their strong coordination to metal centers. researchgate.netglobethesis.com The compound this compound presents an excellent candidate for a bifunctional or multi-functional MOF linker.

Upon deprotonation, the thiol group becomes a thiolate, which is a soft ligand that can coordinate strongly to a variety of metal ions. This, combined with the coordination ability of the pyrazole's nitrogen atoms, allows the molecule to bridge multiple metal centers, facilitating the formation of stable, three-dimensional frameworks. digitellinc.comrsc.org The presence of the thiol group can imbue the resulting MOF with specific properties, such as high affinity for soft metal ions (e.g., Hg²⁺, Cd²⁺) for sensing or remediation applications, or catalytic activity for redox reactions. rsc.org

Precursors for Heterogeneous and Homogeneous Catalysts

The ability of both pyrazole and thiol groups to coordinate to transition metals makes this compound a versatile precursor for catalysts. nih.govnih.gov

For homogeneous catalysis , the compound can act as a bidentate ligand, forming discrete, soluble metal complexes. These complexes can catalyze a range of organic transformations, with the electronic properties of the catalyst being tunable by modifying the pyrazole ring or the substituents on the thiol. The cooperation between the metal center and the ligand, where the thiol proton can participate in substrate activation, is a key feature of such systems. nih.govnih.gov

For heterogeneous catalysis , the pyrazole-thiol ligand can be used to create solid-supported catalysts. This can be achieved by anchoring the corresponding metal complex to a support like silica (B1680970) or a polymer, or by using the ligand to build a MOF with accessible catalytic metal sites. rsc.orgrsc.orgresearchgate.net These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling, which is crucial for sustainable chemical processes.

Applications in Advanced Chemical Sciences Excluding Prohibited Areas

Potential in Materials Science

The integration of 1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol into various material systems could lead to novel functionalities and enhanced properties. The pyrazole (B372694) moiety offers opportunities for coordination chemistry and hydrogen bonding, while the thiol group is well-known for its ability to form strong bonds with metal surfaces and participate in various organic reactions.

Integration into Polymer Architectures for Specific Properties

The incorporation of this compound into polymer structures can be envisioned through several synthetic strategies to yield materials with tailored properties. Thiol-containing polymers, often referred to as thiomers, are known for their mucoadhesive properties and their ability to form disulfide bonds, which can be useful for creating crosslinked networks. pharmaexcipients.comjsta.cl The pyrazole group can act as a ligand, potentially enhancing the catalytic activity in polymerization processes. researchgate.net

One potential application is the use of this compound as a functional monomer or a chain transfer agent in polymerization reactions. For instance, vinylpyrazoles are known to react with thiols, suggesting that this compound could be incorporated into polymer chains through thiol-ene click reactions. nih.gov This would introduce both the pyrazole and thiol functionalities into the polymer backbone or as pendant groups.

The resulting functionalized polymers could exhibit a range of desirable properties, as outlined in the table below.

Potential PropertyOriginating Functional GroupPotential Application
Enhanced AdhesionThiolMucoadhesive polymers, coatings
Redox ResponsivenessThiol (Thiol-Disulfide Interchange)Drug delivery systems, self-healing materials
Metal CoordinationPyrazoleCatalysis, heavy metal removal
Modified SolubilityEthyl and Pyrazole groupsProcessability of polymers

Self-Assembled Monolayers (SAMs) on Metal Surfaces

The thiol group in this compound provides a strong anchoring point for the formation of self-assembled monolayers (SAMs) on various metal surfaces, particularly gold, silver, and copper. northwestern.edursc.orgresearchgate.net SAMs are highly ordered molecular assemblies that can precisely control the interfacial properties of materials.

The formation of SAMs using this pyrazole-thiol derivative would result in a surface decorated with pyrazole units. These exposed pyrazole rings can then be used for further functionalization or to direct the assembly of subsequent layers through co-ordination with metal ions or hydrogen bonding. acs.orgnih.gov A study on a bis(pyrazol-1-yl)pyridine-substituted thiol on Au(111) demonstrated the formation of highly ordered layers, suggesting that similar well-defined structures could be achieved with this compound. acs.orgnih.gov

ParameterDescriptionSignificance
Substrate Gold (Au), Silver (Ag), Copper (Cu)Common substrates for thiol-based SAMs
Anchoring Group Thiol (-SH)Forms strong covalent-like bond with the metal surface
Terminal Group 1-ethyl-1H-pyrazoleInfluences surface properties and allows for further interactions
Potential Applications Corrosion protection, molecular electronics, biosensingModification of surface chemistry and physics

Components in Organic Electronic Materials (e.g., charge transport)

In the field of organic electronics, the interface between the organic semiconductor and the metal electrode plays a crucial role in device performance. Thiol-functionalized organic molecules can be used to form SAMs on electrodes, which can tune the work function of the metal and improve charge injection or extraction. researchgate.netresearchgate.net

The pyrazole moiety in this compound could also contribute to the electronic properties of such an interfacial layer. Pyrazole derivatives have been investigated for their electronic and photophysical properties. rsc.org By forming a SAM of this compound on an electrode, it may be possible to create a more favorable energy level alignment for charge transport in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Role in Chemical Sensing Methodologies (Focus on fundamental chemical detection, not biological)

The dual functionality of this compound makes it a promising candidate for the development of selective chemical sensors. The pyrazole ring is a well-established chelating agent for various metal ions, while the thiol group offers a reactive site for specific chemical transformations that can be coupled to a signaling mechanism.

Selective Detection of Metal Ions or Other Chemical Species

Pyrazole derivatives are known to act as excellent ligands for a wide range of metal ions, forming stable complexes. nih.govnih.gov This property can be exploited for the colorimetric or fluorescent detection of metal ions. nih.govnih.govmdpi.com The presence of both nitrogen atoms in the pyrazole ring and the sulfur atom of the thiol group in this compound could lead to a high affinity and selectivity for specific metal ions.

Upon binding of a metal ion, a change in the electronic properties of the molecule is expected, which could lead to a change in its absorption or fluorescence spectrum. This forms the basis for a chemosensor. For instance, the complexation of Cu(II) ions with pyrazole-based ligands has been shown to result in a distinct color change, allowing for naked-eye detection. nih.gov

Target AnalyteSensing MechanismPotential Signal
Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺, Pb²⁺)Chelation by pyrazole and thiol groupsColorimetric or Fluorometric change
Other Electrophilic SpeciesNucleophilic attack by the thiol groupChange in fluorescence or absorbance

Development of Fluorescent Probes Based on Thiol Reactivity

The high nucleophilicity of the thiol group can be utilized in the design of "turn-on" or "turn-off" fluorescent probes. nih.govrsc.orgpdx.edu Many fluorescent probes for thiols are based on the reaction of the thiol with a fluorophore that is initially in a quenched state. acs.orgacs.org

A possible design for a fluorescent probe incorporating this compound could involve its reaction with a fluorophore-quencher system. For example, the thiol could react with a maleimide-functionalized fluorophore, leading to the disruption of a photoinduced electron transfer (PeT) quenching pathway and a subsequent increase in fluorescence intensity. acs.org The pyrazole moiety could be used to tune the photophysical properties of the resulting adduct or to introduce a secondary recognition site for improved selectivity.

The general principle of such a thiol-reactive probe is summarized below:

Probe StateFluorescenceMechanism
Unreacted Probe (Fluorophore-Quencher) Quenched ("Off")Photoinduced Electron Transfer (PeT) or other quenching mechanism
Reacted Probe (Adduct with Thiol) Fluorescent ("On")Disruption of the quenching pathway upon reaction with the thiol

Contribution to Catalyst Design and Development

The unique molecular architecture of this compound, which combines a pyrazole ring with a reactive thiol group, presents significant opportunities for the design and development of novel catalysts. The pyrazole moiety, with its two nitrogen atoms, offers coordination sites for metal centers, while the thiol group can act as a ligand or an anchoring point for solid supports. This dual functionality allows for its potential application in various catalytic systems, including transition metal catalysis, organocatalysis, and heterogeneous catalysis.

Ligands for Transition Metal Catalysis

Pyrazole derivatives are well-established as versatile ligands in transition metal catalysis due to the ability of their nitrogen atoms to coordinate with a wide range of metal ions. The resulting metal complexes have shown catalytic activity in numerous organic transformations. The incorporation of a thiol group, as seen in this compound, introduces a soft sulfur donor atom, which can form strong bonds with soft metal ions, thereby influencing the electronic and steric properties of the catalyst.

The coordination of both the pyrazole nitrogen and the thiol sulfur to a metal center can lead to the formation of stable chelate complexes. This chelation effect can enhance the stability and activity of the catalyst. For instance, copper(II) complexes with pyrazole-based ligands have demonstrated notable catalytic activity in the oxidation of catechol to o-quinone. research-nexus.net The presence of the thiol group in this compound could further modulate the catalytic properties of such complexes. Protic N-unsubstituted pyrazoles have been recognized as versatile ligands in homogeneous catalysis owing to their proton-responsive nature. mdpi.com

Ligand TypeMetal CenterCatalytic ApplicationReference
Pyrazole-basedCopper(II)Oxidation of catechol research-nexus.net
Protic PyrazoleIron(II)N-N bond cleavage of hydrazine (B178648) mdpi.com

Organocatalytic Applications of Pyrazole-Thiol Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral pyrazole derivatives have been successfully employed as organocatalysts in various enantioselective reactions. mjcce.org.mk For instance, chiral pyrazole-3-carboxamides have been used as organocatalysts for asymmetric aldol (B89426) reactions. mjcce.org.mk

While specific research on the organocatalytic applications of this compound is not available, its structure suggests potential in this area. If synthesized in an enantiomerically pure form, the pyrazole nitrogen could act as a Lewis base or a hydrogen bond donor, while the thiol group could act as a Brønsted acid or a nucleophile. This bifunctional nature could enable it to catalyze a range of reactions, such as Michael additions, aldol reactions, and Henry reactions. mjcce.org.mkresearchgate.net The development of cinchona alkaloid-catalyzed tandem Michael addition and Thorpe-Ziegler type reactions has led to the enantioselective synthesis of biologically active dihydropyrano[2,3-c]pyrazoles. nih.gov

Organocatalyst TypeReactionEnantioselectivityReference
Chiral Pyrazole-3-carboxamidesAsymmetric Aldol ReactionAppropriate values mjcce.org.mk
Cinchona AlkaloidTandem Michael addition-Thorpe-ZieglerUp to >99% ee nih.gov

Anchoring Groups for Heterogeneous Catalysis

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation and recyclability. The immobilization of homogeneous catalysts onto solid supports is a common strategy to create heterogeneous catalysts. The thiol group in this compound makes it an excellent candidate for an anchoring group.

Thiol groups are known to form strong covalent bonds with the surfaces of various materials, including silica (B1680970), gold nanoparticles, and polymers. rsc.orgnih.gov By grafting this compound onto a solid support, a heterogeneous catalyst can be prepared. The pyrazole moiety could then be used to coordinate with a catalytically active metal species. This approach has been successfully used to prepare supported palladium nanoparticles for C-C coupling reactions. nih.gov Thiol-functionalized mesoporous silicas have also been used as supports for CoMo catalysts in hydrodesulfurization reactions. researchgate.net

Support MaterialAnchoring GroupMetal NanoparticleCatalytic ApplicationReference
Mesoporous SilicaMercaptopropylCoMoHydrodesulfurization researchgate.net
Functional SBA-15ThiolGoldUllmann-type homocoupling rsc.org
PolymerThiolPalladiumC-C coupling nih.gov

Applications as Building Blocks in Complex Organic Synthesis

The structural features of this compound make it a valuable building block for the synthesis of more complex organic molecules. The pyrazole ring is a common motif in many biologically active compounds, and the thiol group provides a handle for further functionalization.

Use as a Chiral Auxiliary Precursor

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. While there is no direct evidence of this compound being used as a chiral auxiliary, its structure is amenable to the development of such an application.

The asymmetric synthesis of a novel chiral pyrazole derivative has been achieved using tert-butanesulfinamide as a chiral auxiliary. nih.gov This methodology involves the stereoselective addition of an organometallic reagent to a chiral sulfinylimine derived from an aldehyde. A similar strategy could potentially be employed to synthesize an enantiomerically pure form of this compound. This chiral pyrazole-thiol could then be used as a chiral auxiliary in a variety of asymmetric transformations.

Chiral AuxiliarySynthetic TargetKey Reaction StepReference
tert-ButanesulfinamideChiral Pyrazole DerivativeStereoselective addition to chiral toluenesulfinyl imine nih.gov

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. Pyrazole derivatives are frequently used as building blocks in MCRs to generate a diverse range of heterocyclic compounds. nih.govdoaj.org

The pyrazole and thiol functionalities of this compound make it a potentially useful intermediate in MCRs. For example, pyrazoles can participate in four-component reactions with aldehydes, malononitrile, and β-ketoesters to produce highly substituted pyranopyrazoles. mdpi.com The thiol group could also be involved in the reaction, potentially leading to the formation of novel sulfur-containing heterocycles. A five-component reaction involving 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) has been used to synthesize substituted pyrano[2,3-c]pyrazoles. nih.gov

Number of ComponentsReactantsProductReference
FourAldehydes, Malononitrile, β-ketoesters, Hydrazine hydrateDihydropyrano[2,3-c]pyrazoles mdpi.com
Five5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrateSubstituted pyrano[2,3-c]pyrazoles nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of pyrazole (B372694) derivatives has a rich history, but the future lies in the development of more sustainable and efficient methods. For 1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol, future research could focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the reduction of hazardous substances, will be paramount.

Key areas for exploration include:

One-Pot Syntheses: Developing a one-pot reaction where the pyrazole ring is formed and functionalized with the ethanethiol (B150549) group in a single synthetic operation would represent a significant improvement in efficiency.

Catalytic Approaches: The use of novel catalysts, including metal-organic frameworks (MOFs), nanoparticles, and biocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Investigating the synthesis of this compound using flow reactors could lead to a more streamlined and industrially viable production method.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids would significantly reduce the environmental impact of the synthesis.

Table 1: Promising Sustainable Methodologies for Future Synthesis

MethodologyPotential Advantages for this compound SynthesisKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, increased yields, and enhanced reaction control.Optimization of reaction parameters and solvent selection.
Ultrasonic-Assisted Synthesis Improved reaction rates and yields through acoustic cavitation.Investigation of sonochemical effects on regioselectivity.
Biocatalysis High selectivity, mild reaction conditions, and reduced environmental impact.Identification and engineering of enzymes for pyrazole thiol synthesis.
Photoredox Catalysis Access to novel reaction pathways under mild conditions using visible light.Development of suitable photocatalysts and reaction conditions.

In-depth Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms underpinning the synthesis and reactivity of this compound is crucial for optimizing existing protocols and developing new transformations. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.

Areas of focus could include:

Kinetic Studies: Performing detailed kinetic analysis of the key bond-forming reactions will provide valuable information about the reaction order, rate constants, and activation energies. This data is essential for optimizing reaction conditions and identifying rate-limiting steps.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the pathways of atoms throughout a reaction, providing unambiguous evidence for proposed mechanisms.

Spectroscopic Interrogation: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor the progress of reactions in real-time and identify transient intermediates.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to map out the potential energy surfaces of reactions, identify transition states, and predict the feasibility of different mechanistic pathways.

A deeper mechanistic understanding will not only allow for the refinement of the synthesis of this compound but also pave the way for the rational design of new reactions involving this versatile building block.

Advanced Computational Modeling for Property and Reactivity Prediction

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reactivity with increasing accuracy. For this compound, advanced computational modeling can provide valuable insights that can guide experimental efforts.

Future computational studies could focus on:

Quantum Mechanical Calculations: High-level quantum mechanical calculations, such as DFT and ab initio methods, can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures.

Molecular Dynamics Simulations: These simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in solution or at an interface. This can be particularly useful for understanding its interactions with other molecules.

QSAR and QSPR Studies: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of pyrazole derivatives with their biological activities or physical properties. This can aid in the rational design of new compounds with desired characteristics.

Table 2: Application of Computational Methods in Future Research

Computational MethodPredicted Properties for this compoundPotential Impact on Research
Density Functional Theory (DFT) Optimized geometry, electronic properties (HOMO/LUMO), vibrational frequencies, and NMR chemical shifts.Guidance for spectroscopic characterization and prediction of reactivity.
Molecular Dynamics (MD) Conformational analysis, solvation effects, and interaction with biological macromolecules.Understanding of behavior in solution and potential biological interactions.
Quantitative Structure-Activity Relationship (QSAR) Prediction of potential biological activities based on molecular descriptors.Prioritization of synthetic targets for biological screening.

Development of Novel Materials and Catalysts

The unique structural features of this compound, namely the versatile pyrazole ring and the coordinating thiol group, make it an attractive building block for the development of novel materials and catalysts.

Future research in this area could explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The thiol group can act as a ligand to coordinate with metal ions, potentially forming extended structures such as coordination polymers or MOFs. These materials could exhibit interesting properties, such as porosity, catalysis, or luminescence.

Self-Assembled Monolayers (SAMs): The thiol group can anchor the molecule to metal surfaces, such as gold, to form well-ordered self-assembled monolayers. These SAMs could have applications in electronics, sensing, and surface modification.

Ligand in Homogeneous Catalysis: The pyrazole nitrogen atoms and the sulfur atom of the thiol group can act as a multidentate ligand for transition metals. The resulting metal complexes could be investigated as catalysts for a variety of organic transformations. The electronic properties of the pyrazole ring can be tuned by modifying the substituents, allowing for the fine-tuning of the catalytic activity.

Integration into Emerging Fields of Chemical Research

The versatility of the pyrazole scaffold suggests that this compound could find applications in a number of emerging fields of chemical research.

Potential areas for future investigation include:

Chemical Biology: The thiol group is known to react with biological electrophiles and can participate in disulfide exchange reactions. This suggests that the compound could be used as a chemical probe to study biological processes or as a starting point for the development of enzyme inhibitors.

Drug Discovery: Pyrazole-containing compounds are known to exhibit a wide range of biological activities. The introduction of a thiol group provides a handle for covalent modification of biological targets, which is a strategy of growing interest in drug discovery.

Supramolecular Chemistry: The ability of the pyrazole ring to participate in hydrogen bonding and π-stacking interactions, combined with the coordinating ability of the thiol group, makes this molecule an interesting candidate for the construction of complex supramolecular assemblies.

Q & A

Q. What are the recommended synthetic routes for 1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol?

Methodological Answer: A common approach involves nucleophilic substitution or thiolation reactions. For instance, the base-mediated abstraction of acidic hydrogens (e.g., from acetyl groups) to generate carbanions, followed by reaction with sulfur-containing reagents, can be adapted from protocols used for structurally similar thiols . Additionally, protecting the thiol group during synthesis (e.g., using trityl or acetamide groups) is critical to prevent oxidation. Post-synthesis deprotection under mild acidic or reductive conditions ensures high yields.

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) paired with refinement software like SHELXL is the gold standard. SHELX programs are robust for handling small-molecule crystallography, including twinning and high-resolution data refinement . For optimal results, crystals should be grown via slow evaporation in inert solvents (e.g., dichloromethane/hexane mixtures), and data collection should use low-temperature (e.g., 100 K) to minimize thermal motion artifacts.

Q. What analytical techniques validate the compound’s identity and purity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of the ethyl-pyrazole moiety (δ ~1.4 ppm for ethyl CH3) and thiol proton (δ ~1.3–1.6 ppm, though often broad due to exchange).
  • Mass Spectrometry (MS): High-resolution ESI-MS or GC-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 199.1 for C8H13N2S).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% as per typical synthetic yields ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thiol group in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the thiol’s nucleophilicity and redox potential. Molecular dynamics simulations can further predict stability in solvents or biological matrices. For example, the thiol’s pKa (~9–10) and susceptibility to oxidation (e.g., disulfide formation) are computationally validated, guiding experimental conditions to stabilize the compound .

Q. What strategies mitigate oxidative degradation during synthesis or storage?

Methodological Answer:

  • Inert Atmosphere: Use argon or nitrogen during synthesis to exclude oxygen.
  • Antioxidants: Add 0.1% (w/v) ascorbic acid or EDTA to storage solutions.
  • Low-Temperature Storage: Store at –20°C in amber vials to reduce light/thermal degradation.
  • Derivatization: Convert the thiol to a stable disulfide or thioether for long-term storage, followed by reductive regeneration (e.g., using TCEP) before use .

Q. How are contradictions in crystallographic or spectroscopic data resolved?

Methodological Answer:

  • Crystallography: For twinned crystals (common in pyrazole derivatives), use twin refinement in SHELXL. The HKLF5 format separates overlapping reflections, and the BASF parameter refines the twin fraction .
  • Spectroscopy: Conflicting NMR peaks (e.g., overlapping ethyl and thiol signals) are resolved via 2D techniques (COSY, HSQC) or variable-temperature NMR to sharpen broad thiol resonances .

Q. What advanced analytical methods quantify trace thiol concentrations in complex matrices?

Methodological Answer:

  • GC-MS with Derivatization: Use pentafluorobenzyl bromide to derivatize thiols, enhancing volatility and detection limits (LOQ ~0.1 ppb) .
  • LC-MS/MS: Multiple Reaction Monitoring (MRM) targets specific transitions (e.g., m/z 199 → 111 for fragmentation of the thiol group) in biological samples.

Q. How does the 1-ethyl-1H-pyrazol-4-yl substituent influence structure-activity relationships (SAR)?

Methodological Answer: Comparative studies with analogs (e.g., methyl or propyl substitutions) reveal:

  • Electron-Withdrawing Effects: The ethyl group balances steric bulk and electronic effects, enhancing thiol nucleophilicity.
  • Biological Activity: Pyrazole-thiol hybrids show improved pharmacokinetics in antimicrobial assays, attributed to the ethyl group’s lipophilicity (logP ~2.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.